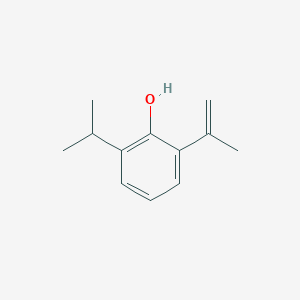

2-(1-Methylethenyl)-6-(1-methylethyl)phenol

Descripción general

Descripción

2-(1-Methylethenyl)-6-(1-methylethyl)phenol is an organic compound commonly used in various industries, including fragrance, flavor, and pharmaceuticals. It is known for its sweet aromatic odor and is often utilized in the formulation of perfumes and flavorings. Additionally, this compound exhibits antioxidant and antibacterial properties, making it useful in the food industry as well .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(1-Methylethenyl)-6-(1-methylethyl)phenol can be synthesized through the reaction of benzaldehyde and isopropylbenzyl ketone under acidic conditions . The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methylethenyl)-6-(1-methylethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Saturated phenolic derivatives.

Substitution: Esters and ethers of the phenolic compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHO

- CAS Number : 74926-89-9

- IUPAC Name : 2-(1-Methylethenyl)-6-(1-methylethyl)phenol

The structure of this compound features two alkyl groups attached to a phenolic ring, which contributes to its unique chemical properties and biological activities. The compound's phenolic nature suggests potential antioxidant and estrogenic activities, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Estrogenic Effects : It has been shown to act through G protein-coupled estrogen receptors, suggesting possible implications for endocrine disruption and related health effects.

- Antioxidant Properties : Its structural similarities to other phenolic compounds may confer antioxidant capabilities, which are beneficial in mitigating oxidative stress in biological systems.

Analytical Methods for Detection

Due to its significance as an impurity in propofol, various analytical techniques have been employed to identify and quantify this compound:

- High-Performance Liquid Chromatography (HPLC) : This method is widely used for the separation and quantification of compounds in pharmaceutical formulations.

- Mass Spectrometry (MS) : Coupled with HPLC, mass spectrometry provides accurate molecular weight determination and structural elucidation.

These techniques enable researchers to monitor the presence of this impurity in propofol formulations and assess its potential impact on drug safety and efficacy .

Case Studies

Several studies have explored the implications of this compound in pharmacology:

- Impact on Propofol Efficacy : Research has indicated that impurities like Propofol Impurity B can affect the pharmacological profile of anesthetics. Understanding its concentration and effects is crucial for ensuring patient safety during anesthesia.

- Potential Endocrine Disruption : A study highlighted the compound's estrogenic activity, raising concerns about its role as an endocrine disruptor. This finding necessitates further investigation into its long-term effects on human health.

Mecanismo De Acción

The mechanism by which 2-(1-Methylethenyl)-6-(1-methylethyl)phenol exerts its effects involves its interaction with biological molecules. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Its antibacterial activity is believed to result from disrupting bacterial cell membranes and inhibiting essential enzymes.

Comparación Con Compuestos Similares

Similar Compounds

4-(1-Methylethenyl)phenol: Shares similar aromatic properties and is used in fragrances and flavorings.

4-Isopropylphenol: Another phenolic compound with similar applications in the fragrance and pharmaceutical industries.

Uniqueness

2-(1-Methylethenyl)-6-(1-methylethyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of antioxidant and antibacterial activities makes it particularly valuable in various applications, setting it apart from other similar compounds.

Actividad Biológica

2-(1-Methylethenyl)-6-(1-methylethyl)phenol, also known as 2-isopropenyl-6-isopropylphenol , is a compound with significant biological activity and potential applications in various fields, including pharmacology and agriculture. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₆O

- Molecular Weight : 176.25 g/mol

- CAS Number : 74926-89-9

- IUPAC Name : 2-isopropenyl-6-isopropylphenol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various phenolic compounds, this compound demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is hypothesized to involve disruption of microbial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 30 |

| ABTS Radical Scavenging | 25 |

Cytotoxicity

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. The results showed that it can induce apoptosis in human cancer cells, particularly in breast and prostate cancer models. The proposed mechanism involves the activation of caspase pathways.

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress within cells.

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancerous cells.

Study on Antimicrobial Effects

A recent study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of several phenolic compounds, including this compound. The study concluded that this compound could serve as a natural preservative in food products due to its ability to inhibit pathogenic bacteria.

Research on Antioxidant Properties

In a comparative analysis published in Food Chemistry, the antioxidant properties of this compound were assessed alongside other phenolic compounds. The findings highlighted its superior radical scavenging ability, suggesting potential applications in the formulation of dietary supplements aimed at enhancing health through oxidative stress reduction.

Propiedades

IUPAC Name |

2-propan-2-yl-6-prop-1-en-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7,9,13H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJROCIUTKTZPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225899 | |

| Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74926-89-9 | |

| Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074926899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-METHYLETHENYL)-6-(1-METHYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C466146QUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.